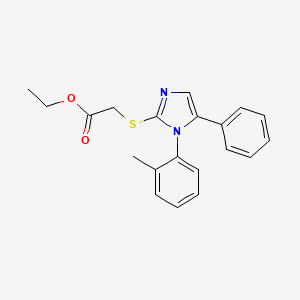

ethyl 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate

CAS No.: 1207043-15-9

Cat. No.: VC7464242

Molecular Formula: C20H20N2O2S

Molecular Weight: 352.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207043-15-9 |

|---|---|

| Molecular Formula | C20H20N2O2S |

| Molecular Weight | 352.45 |

| IUPAC Name | ethyl 2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetate |

| Standard InChI | InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-13-18(16-10-5-4-6-11-16)22(20)17-12-8-7-9-15(17)2/h4-13H,3,14H2,1-2H3 |

| Standard InChI Key | BMHHJNDWDXHEIX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a 1H-imidazole ring substituted at positions 1 and 5 with o-tolyl (2-methylphenyl) and phenyl groups, respectively. A thioether linkage connects the imidazole’s sulfur atom to an ethyl acetate moiety via a methylene bridge. This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Key Structural Features:

-

Imidazole Core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

-

Substituents:

Spectroscopic Identification

While specific spectral data for this compound are unavailable, analogous imidazole-thioethers exhibit distinct FT-IR and NMR signatures:

-

FT-IR: Bands at 1735–1743 cm⁻¹ (C=O ester stretch), 1215–1242 cm⁻¹ (C-O ester), and 744–759 cm⁻¹ (C-S-C stretch) .

-

¹H NMR: Signals for aromatic protons (δ 6.8–7.8 ppm), methyl groups (δ 2.3–2.5 ppm), and methylene bridges (δ 4.0–4.5 ppm) .

Synthetic Methodologies

General Synthesis Pathway

The synthesis typically involves a multi-step sequence:

Step 1: Formation of the Imidazole Core

-

Cyclocondensation: Reacting an α-diketone with ammonium acetate and o-toluidine in acetic acid yields 1-(o-tolyl)-5-phenyl-1H-imidazole .

-

Thiolation: Treating the imidazole with thiourea and iodine under basic conditions introduces a thiol group at position 2 .

Step 2: Thioacetate Formation

-

Alkylation: The thiolated imidazole reacts with ethyl 2-chloroacetate in the presence of a base (e.g., K₂CO₃ or triethylamine) in ethanol under reflux .

Reaction Scheme:

Step 3: Purification

-

Recrystallization: Ethanol or ethyl acetate is commonly used to isolate the product.

-

Column Chromatography: Silica gel with hexane/ethyl acetate eluents improves purity .

Industrial-Scale Considerations

-

Continuous Flow Reactors: Enhance yield and reduce reaction times.

-

High-Performance Liquid Chromatography (HPLC): Ensures high-purity output for pharmaceutical applications .

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

| Compound | Structural Differences | Functional Implications |

|---|---|---|

| 1-Phenyl-2-(p-tolyl)-1H-imidazole | Lacks thioacetate group | Reduced electrophilicity |

| Ethyl 2-((1-phenyl-1H-imidazol-2-yl)thio)acetate | No o-tolyl substituent | Altered steric profile |

| 2-Mercapto-1-phenyl-5-(p-tolyl)-1H-imidazole | Free thiol group | Higher reactivity in redox reactions |

The o-tolyl and thioacetate groups in the target compound confer unique stability and binding properties compared to analogs .

Applications in Material Science

Coordination Chemistry

The thioether and nitrogen atoms facilitate metal coordination, enabling applications in:

-

Catalysis: Palladium complexes for cross-coupling reactions.

Polymer Additives

-

Stabilizers: Thioethers act as antioxidants in polyolefins.

-

Flame Retardants: Synergistic effects with phosphorus-based compounds .

Challenges and Future Directions

Synthetic Limitations

-

Low Yields: Steric hindrance from o-tolyl groups reduces reaction efficiency.

-

Byproducts: Competing N-alkylation during thioacetate formation .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume